5-Bromo-n-isopropylpyridine-3-sulfonamide

Description

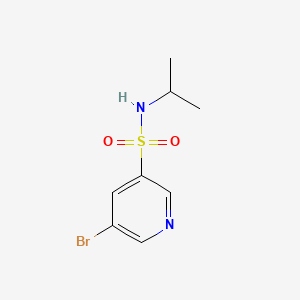

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDIVOHLOSWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-n-isopropylpyridine-3-sulfonamide structure

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 5-Bromo-N-isopropylpyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The pyridine and sulfonamide moieties are privileged scaffolds known to impart a wide range of pharmacological activities. This document details the molecule's structural features, physicochemical properties, and a validated, step-by-step synthesis protocol. Furthermore, it outlines the analytical methodologies for structural elucidation, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, explaining the causality behind the expected spectral data. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the development of novel therapeutics based on pyridine sulfonamide frameworks.

Introduction: The Significance of Pyridine Sulfonamides in Drug Discovery

The confluence of a pyridine ring and a sulfonamide functional group creates a molecular architecture with remarkable therapeutic potential. The pyridine nucleus, a six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for molecular interactions with biological targets, while also influencing the molecule's solubility and metabolic profile.[1]

Concurrently, the sulfonamide functional group (-SO₂NHR) is a celebrated pharmacophore, first recognized for the antibacterial properties of prontosil.[2] Sulfonamide derivatives have since been developed into a vast class of drugs with diverse applications, including anticancer, anti-inflammatory, antidiabetic, and antiviral agents.[3][4] Their success stems from their ability to act as stable, non-hydrolyzable mimics of amide or carboxylate groups, and their capacity to form key hydrogen bonds with protein active sites.[4]

The combination of these two scaffolds in compounds like this compound offers a versatile platform for developing targeted therapies. Recent research has highlighted the potential of pyridinylsulfonamides as inhibitors of critical signaling proteins like mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), making them relevant for treating proliferative, inflammatory, and autoimmune disorders.[5][6] This guide provides an in-depth technical examination of this compound as a representative example of this promising class of molecules.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the 3-position with an N-isopropylsulfonamide group and at the 5-position with a bromine atom. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions. The electron-withdrawing nature of the sulfonyl group and the nitrogen atom in the pyridine ring makes the aromatic protons deshielded, while the N-H group provides a critical hydrogen bond donor site. The isopropyl and bromo substituents increase the molecule's lipophilicity, which can enhance membrane permeability.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-N-(propan-2-yl)pyridine-3-sulfonamide | N/A |

| CAS Number | 1240282-56-7 | [7] |

| Molecular Formula | C₈H₁₁BrN₂O₂S | [7] |

| Molecular Weight | 291.15 g/mol | [7] |

| SMILES | CC(C)NS(=O)(=O)C1=CC(Br)=CN=C1 | N/A |

Synthesis Methodology

The synthesis of this compound is most logically achieved via the reaction of a reactive sulfonyl chloride intermediate with the corresponding amine. This standard approach for forming sulfonamides is reliable and high-yielding.[8]

Retrosynthetic Analysis and Workflow

The primary retrosynthetic disconnection is the S-N bond of the sulfonamide, which simplifies the target molecule into two readily available or synthetically accessible precursors: 5-bromopyridine-3-sulfonyl chloride and isopropylamine . The sulfonyl chloride itself can be prepared from 5-bromo-3-aminopyridine via a Sandmeyer-type reaction, a classic and robust method for introducing a sulfonyl chloride group onto an aromatic ring.[9]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]

- 6. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]

- 7. 1266868-12-5|5-Bromo-n-propylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-isopropylpyridine-3-sulfonamide

The pyridinesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] Sulfonamides, in general, are a class of compounds with significant and potent biological activities, including antibacterial, anti-diabetic, anti-inflammatory, and antihypertensive properties.[2] The incorporation of a pyridine ring introduces specific electronic and steric properties, offering a versatile scaffold for drug design. This compound, the subject of this guide, serves as a key intermediate and building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure combines the reactive potential of a bromine atom for cross-coupling reactions with the tailored solubility and binding characteristics imparted by the N-isopropylsulfonamide group.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and explain the causality behind critical experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests that the most efficient approach involves the formation of the sulfonamide bond in the final step. This disconnection simplifies the synthesis into two primary stages: the preparation of a key intermediate, 5-bromopyridine-3-sulfonyl chloride, followed by its reaction with isopropylamine.

Caption: Retrosynthetic pathway for this compound.

This strategy is advantageous as it utilizes common and well-documented transformations. The primary challenge lies in the functionalization of the pyridine ring—specifically, the sequential introduction of the sulfonic acid and bromine substituents at the 3- and 5-positions, respectively.

Detailed Synthesis Pathway

The forward synthesis is a multi-step process beginning with the sulfonation of pyridine. Each step is critical for achieving a good overall yield and purity of the final product.

Caption: Overall synthetic workflow from pyridine to the target compound.

Part 1: Synthesis of the Key Intermediate: 5-Bromopyridine-3-sulfonyl Chloride

This stage involves three distinct chemical transformations to construct the reactive sulfonyl chloride intermediate.

Step 1: Sulfonation of Pyridine to Pyridine-3-sulfonic Acid

The initial step involves the electrophilic sulfonation of the pyridine ring. Pyridine is an electron-deficient heterocycle, making electrophilic substitution challenging. Therefore, harsh reaction conditions are required. The sulfonation of pyridine with concentrated sulfuric acid or oleum at high temperatures preferentially yields the 3-substituted product.[3]

-

Causality: The use of high temperatures (220-240 °C) is necessary to overcome the high activation energy for sulfonation of the deactivated pyridine ring. Mercury(II) sulfate is often added as a catalyst to facilitate this reaction. The reaction proceeds via the formation of a sulfur trioxide (SO₃) electrophile, which attacks the 3-position, the most electron-rich carbon in the pyridine nucleus.

Step 2: Bromination of Pyridine-3-sulfonic Acid

With the sulfonic acid group in place, the next step is the regioselective bromination at the 5-position. The sulfonic acid group is a meta-director and a deactivating group. This electronic effect further deactivates the pyridine ring but directs the incoming electrophile (bromine) to the 5-position.

-

Causality: This reaction typically requires heating the sulfonic acid with bromine in a sealed tube, often in the presence of oleum. The strongly acidic and oxidizing conditions are essential to generate a sufficiently electrophilic bromine species to react with the highly deactivated ring system.

Step 3: Conversion to 5-Bromopyridine-3-sulfonyl Chloride

The final step in preparing the intermediate is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is a standard transformation commonly achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[4]

-

Causality: Reagents like PCl₅ are highly effective for this conversion. The reaction mechanism involves the nucleophilic attack of the sulfonic acid oxygen on the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl), yielding the desired sulfonyl chloride.[4] This intermediate is typically used immediately in the next step due to its sensitivity to moisture.

Part 2: Final Assembly: Synthesis of this compound

Step 4: Reaction of Sulfonyl Chloride with Isopropylamine

This is the final bond-forming reaction, where the prepared 5-bromopyridine-3-sulfonyl chloride is reacted with isopropylamine to form the target sulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom.

-

Causality: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the sulfonyl chloride.[5] A base, such as triethylamine or pyridine, is added to the reaction mixture. Its role is crucial: it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] Neutralizing the HCl prevents the protonation of the isopropylamine nucleophile, which would render it unreactive, thereby driving the reaction to completion. The reaction is often run at room temperature or slightly below to control its exothermicity.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

(Note: This multi-step protocol requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.)

-

Sulfonation: In a high-pressure reactor, combine pyridine (1 mol) and 20% oleum (3 mol). Heat the mixture to 230 °C for 24 hours. Cool the reaction mixture carefully and pour it onto crushed ice. Neutralize with a saturated solution of sodium hydroxide to precipitate the sodium salt of pyridine-3-sulfonic acid. Filter and dry the solid.

-

Bromination: Place pyridine-3-sulfonic acid (1 mol) and bromine (1.1 mol) in a heavy-walled sealed tube with oleum (2 mol). Heat at 150 °C for 8 hours. After cooling, the mixture is again poured onto ice, and the 5-bromopyridine-3-sulfonic acid is isolated.

-

Chlorination: To the dried 5-bromopyridine-3-sulfonic acid (1 mol), cautiously add phosphorus pentachloride (1.2 mol) in portions, with cooling.[4] A few drops of phosphorus oxychloride can be used as a catalyst.[4] Once the initial vigorous reaction subsides, heat the mixture at 130 °C for 4-5 hours.[4] After cooling, the reaction mixture is poured onto crushed ice. The solid 5-bromopyridine-3-sulfonyl chloride is filtered, washed with cold water, and dried under vacuum. This crude product is typically used without further purification.

Protocol 2: Synthesis of this compound

-

Dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the isopropylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, wash the reaction mixture sequentially with water, 1N HCl solution, and saturated brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.[2]

Data Summary Table

| Compound | Formula | MW ( g/mol ) | Molar Eq. (Step 4) |

| 5-Bromopyridine-3-sulfonyl chloride | C₅H₃BrClNO₂S | 256.51 | 1.0 |

| Isopropylamine | C₃H₉N | 59.11 | 1.2 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 |

| Final Product | C₈H₁₁BrN₂O₂S | 295.16 | - |

Conclusion and Field Insights

The described synthetic pathway offers a reliable and scalable method for the production of this compound. The key to success lies in the careful control of reaction conditions, particularly during the initial sulfonation and bromination of the highly deactivated pyridine ring. The final amination step is a robust and high-yielding transformation, a standard in the toolkit of medicinal chemists.

For drug development professionals, the bromine atom at the 5-position is of particular strategic importance. It serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents. The N-isopropyl group provides a balance of lipophilicity and metabolic stability, often contributing favorably to the pharmacokinetic profile of the final drug candidate. This guide provides the foundational chemistry required to access this valuable building block.

References

-

Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). Available at: [Link]

- Synthesis of sulfonamide intermediates. Google Patents.

-

Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. Available at: [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. Available at: [Link]

- Process to prepare sulfonamides. Google Patents.

-

The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry (RSC Publishing). Available at: [Link]

- The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. Google Patents.

-

Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters (ACS Publications). Available at: [Link]

-

Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

-

Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. Available at: [Link]

- Production of pyridine-3-sulfonic acid. Google Patents.

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Bromo-n-isopropylpyridine-3-sulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-n-isopropylpyridine-3-sulfonamide is a synthetic molecule featuring two key pharmacophores: a sulfonamide group and a pyridine ring. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, its structural components suggest several plausible mechanisms of action that warrant investigation. This guide synthesizes information from related chemical classes to propose and explore these potential biological activities. We will delve into the established roles of sulfonamides as antimicrobial agents via folate synthesis inhibition and explore the diverse therapeutic potentials of pyridine-containing compounds, including kinase inhibition and anticancer effects. Furthermore, this document will provide detailed, actionable experimental protocols for researchers to elucidate the precise mechanism of action of this compound, thereby paving the way for its potential development as a therapeutic agent.

Introduction: Unpacking the Therapeutic Potential of a Bifunctional Scaffold

The confluence of a sulfonamide moiety and a pyridine nucleus within the structure of this compound presents a compelling case for its potential as a bioactive molecule. The sulfonamide group is a cornerstone of medicinal chemistry, most famously recognized for its role in the first generation of antibiotics.[1][2][3] Beyond their antimicrobial properties, sulfonamides are present in a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][4] The pyridine ring, a six-membered aromatic heterocycle, is another privileged scaffold in drug discovery, found in numerous natural products and approved pharmaceuticals.[1] Its inclusion in a molecule can significantly influence solubility, metabolic stability, and target engagement.[1]

Given the limited specific data on this compound, this guide will proceed by dissecting its constituent parts to formulate well-grounded hypotheses regarding its mechanism of action. We will explore two primary putative pathways: its potential as an antimicrobial agent and its possible role as an enzyme inhibitor in other disease contexts, such as cancer.

Putative Mechanism 1: Antimicrobial Activity via Dihydropteroate Synthase Inhibition

The most established mechanism of action for sulfonamide-containing compounds is the inhibition of folic acid synthesis in microorganisms.[2][3][5] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is bacteriostatic, meaning it inhibits bacterial growth and replication.[3][5]

The Folate Synthesis Pathway: A Validated Antibacterial Target

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[3] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[3][6] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[2][3][6] By binding to the active site of the enzyme, they prevent the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. study.com [study.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Bromo-N-isopropylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-N-isopropylpyridine-3-sulfonamide, a halogenated pyridine sulfonamide of interest in medicinal chemistry and drug discovery. While the compound is commercially available, detailed public data on its synthesis and properties can be sparse. This document, therefore, synthesizes established chemical principles with data from analogous compounds to provide a robust resource for researchers.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative characterized by a bromine atom at the 5-position and an N-isopropylsulfonamide group at the 3-position. The pyridine ring is a common scaffold in pharmaceuticals, and the sulfonamide group is a well-established pharmacophore with a wide range of biological activities. The presence of a bromine atom can significantly influence the compound's physicochemical properties and its interactions with biological targets.

Systematic Name: 5-bromo-N-(propan-2-yl)pyridine-3-sulfonamide

CAS Number: 1240282-56-7[1][2][3][4]

Molecular Formula: C₈H₁₁BrN₂O₂S[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be estimated based on its structure and data from analogous compounds such as 5-Bromo-N-ethylpyridine-3-sulfonamide.

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Weight | 293.18 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar sulfonamides[5] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of similar organic compounds. |

| pKa | The sulfonamide proton is weakly acidic. | General property of sulfonamides. |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 5-bromopyridine-3-sulfonic acid. This method is a standard approach for the preparation of N-substituted sulfonamides.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyridine-3-sulfonic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude 5-bromopyridine-3-sulfonyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask and cool the mixture in an ice bath.

-

Reagent Addition: Slowly add a solution of isopropylamine (typically 2-3 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (to scavenge the HCl byproduct) in the same solvent.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the pyridine ring protons, the isopropyl group, and the sulfonamide proton.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide group.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications and Pharmacological Relevance

The pyridine sulfonamide scaffold is of significant interest in drug discovery due to its diverse biological activities. While specific studies on this compound are limited, its structural features suggest potential applications in several therapeutic areas.

Potential Mechanism of Action (as an antibacterial agent)

Many sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs block the bacterial metabolic pathway, leading to a bacteriostatic effect.

Caption: Potential antibacterial mechanism of action via DHPS inhibition.

Other Potential Therapeutic Areas:

-

Enzyme Inhibition: The pyridine sulfonamide moiety is a known scaffold for developing inhibitors of various enzymes, such as carbonic anhydrases, kinases, and proteases. The specific substitution pattern of this compound could confer selectivity for particular enzyme targets.[6]

-

Anticancer Activity: Certain substituted sulfonamides have demonstrated anticancer properties through various mechanisms.

-

Antiviral and Antifungal applications.

Further research is required to fully elucidate the biological activity profile of this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 1240282-56-7) is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and its potential applications based on the well-established pharmacology of the pyridine sulfonamide scaffold. It is intended to serve as a valuable resource for researchers embarking on studies involving this and related compounds.

References

-

King-Pharm. 1240282-56-7 this compound. Available from: [Link]

-

PubChem. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Library of Medicine. Available from: [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. 5-Bromo-PAPS. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 5-bromo-n-ethylpyridine-3-sulfonamide (C7H9BrN2O2S). Available from: [Link]

-

Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. Available from: [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

Sources

- 1. 1240282-56-7 this compound [chemsigma.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. molcore.com [molcore.com]

- 4. 5-溴-N-异丙基吡啶-3-磺酰胺 | 5-Bromo-N-isopropylpyridine-3-sulfo | 1240282-56-7 - 乐研试剂 [leyan.com]

- 5. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 5-Bromo-n-isopropylpyridine-3-sulfonamide

This guide provides a comprehensive technical overview of the solubility of 5-Bromo-n-isopropylpyridine-3-sulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of specific published solubility data for this molecule, this document outlines the critical theoretical considerations and provides detailed, field-proven experimental protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] For this compound, understanding its solubility is paramount as it directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to low bioavailability, hindering a potentially effective drug candidate from reaching its therapeutic target.[4][5] Therefore, a thorough characterization of its solubility is a critical early-stage step in the drug discovery and development process.[4][6]

This guide will delve into the theoretical underpinnings of sulfonamide solubility and provide robust, step-by-step methodologies for both kinetic and thermodynamic solubility assessment.

Physicochemical Properties and Their Anticipated Influence on Solubility

-

The Sulfonamide Group: The sulfonamide functional group is known to have a significant impact on solubility.[7][8] Its ability to act as a hydrogen bond donor and acceptor can influence its interaction with various solvents. The acidity of the sulfonamide proton is a key determinant of pH-dependent solubility.[9][10]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated, which would increase the aqueous solubility of the molecule at lower pH values.

-

Bromine and Isopropyl Groups: The bromine atom and the isopropyl group contribute to the lipophilicity of the molecule, which may decrease its solubility in aqueous media.[11]

A summary of related compounds and their basic properties is presented in Table 1.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromopyridine-3-sulphonamide | 62009-33-0 | C5H5BrN2O2S | 237.07 |

| 5-Bromo-N-ethylpyridine-3-sulfonamide | Not Available | C7H9BrN2O2S | 265.13[12] |

| 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | Not Available | C14H10BrN3O2S | 364.22[13] |

| 5-bromo-N-(3-hydroxypropyl) pyridine-3-sulfonamide | 1306272-12-7 | Not Available | Not Available[14][15][16] |

| 5-Bromo-N-cyclopropylpyridine-3-sulfonamide | 1086064-98-3 | Not Available | Not Available[17] |

Experimental Determination of Solubility: A Methodological Deep Dive

The solubility of a compound can be assessed through two primary types of assays: kinetic and thermodynamic.[4] The choice between these methods depends on the stage of drug development and the specific questions being addressed.[11][18]

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods ideal for the early stages of drug discovery, providing a rapid assessment of a compound's dissolution rate.[1][4][18] These assays typically involve dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then introducing this solution into an aqueous buffer.[4][18]

This method measures the light scattering caused by undissolved particles to determine solubility.[1][2]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), with shaking.[18][19]

-

Measurement: Measure the turbidity of each well using a nephelometer.[19] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

This assay quantifies the amount of dissolved compound by measuring its UV absorbance after filtering out any precipitate.[1]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Addition to Buffer: Add a small volume of the stock solution to a known volume of aqueous buffer in a 96-well filter plate.

-

Incubation: Incubate the plate at a controlled temperature with shaking for a specified time.

-

Filtration: Separate the undissolved solid by filtration.[5]

-

Quantification: Measure the UV absorbance of the filtrate and determine the concentration using a pre-established calibration curve.[5][18]

Diagram 1: Workflow for Kinetic Solubility Determination

Caption: A flowchart of kinetic solubility experimental workflows.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility, often considered the 'gold standard', measures the concentration of a compound in a saturated solution at equilibrium.[20] This method is more time-consuming but provides a more accurate representation of a compound's intrinsic solubility.[4][6] It is particularly important for lead optimization and pre-formulation studies.[11][18]

The shake-flask method is the traditional and most widely accepted method for determining thermodynamic solubility.[20]

Protocol:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][18]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[5]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][18]

Diagram 2: Workflow for Thermodynamic Solubility Determination

Caption: A flowchart of the thermodynamic solubility experimental workflow.

Data Interpretation and Reporting

The results from these assays should be meticulously documented. For kinetic solubility, the concentration at which precipitation is first observed is reported. For thermodynamic solubility, the concentration of the saturated solution is reported, often in µg/mL or µM. It is crucial to specify the experimental conditions, including the solvent, pH, temperature, and incubation time, as these factors significantly influence solubility.[1][11] A commonly accepted solubility for drug discovery compounds is greater than 60 µg/mL.[1][11]

Conclusion

While direct solubility data for this compound is not currently in the public domain, this guide provides a robust framework for its determination. By employing the detailed kinetic and thermodynamic protocols outlined herein, researchers can generate the critical data needed to advance their understanding of this compound's potential as a therapeutic agent. The choice of assay will depend on the specific needs of the research program, with high-throughput kinetic assays serving early discovery and the definitive shake-flask method guiding later-stage development.

References

-

AxisPharm. Solubility Test. [Link]

-

Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Bhattachar, S. N., et al. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Li, S., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. [Link]

-

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]

-

Perlovich, G. L., & Volkova, T. V. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Sonu, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]

-

Zhang, Y., et al. (2023). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano. [Link]

-

PubChem. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. [Link]

-

ResearchGate. Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link]

-

National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 13. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S | CID 61795910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-bromo-N-(3-hydroxypropyl) pyridine-3-sulfonamide | 1306272-12-7 [chemicalbook.com]

- 15. 1306272-12-7|5-Bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 16. 5-bromo-N-(3-hydroxypropyl) pyridine-3-sulfonamide CAS#: 1306272-12-7 [m.chemicalbook.com]

- 17. 1086064-98-3|5-Bromo-N-cyclopropylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 18. enamine.net [enamine.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. researchgate.net [researchgate.net]

5-Bromo-N-isopropylpyridine-3-sulfonamide: A Technical Guide for Chemical and Pharmacological Research

This technical guide provides a comprehensive overview of 5-Bromo-N-isopropylpyridine-3-sulfonamide, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and prospective biological significance. While direct literature on this specific molecule is limited, this guide synthesizes information from related compounds and general chemical principles to provide a robust starting point for further investigation.

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's solubility and ability to interact with biological targets. When combined with a sulfonamide functional group (-SO₂NHR), the resulting pyridine sulfonamide scaffold becomes a privileged structure in medicinal chemistry.[1]

Sulfonamides are known for a wide range of pharmacological activities, most notably their antibacterial effects as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] Beyond this, sulfonamide derivatives have been explored as anticancer, antiviral, and anti-inflammatory agents.[2] The strategic placement of a bromine atom on the pyridine ring, as in this compound, offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Physicochemical Properties

| Property | Value (Predicted/Analogous) | Source |

| Molecular Formula | C₈H₁₁BrN₂O₂S | - |

| Molecular Weight | 295.16 g/mol | - |

| Appearance | Likely a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, tetrahydrofuran, and methanol. | General chemical knowledge |

| InChI | InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-4-7(9)5-10-3-8/h3-6,11H,1-2H3 | - |

| SMILES | CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br | - |

Data for analogous compounds such as 5-Bromo-N-ethylpyridine-3-sulfonamide is available from commercial suppliers.[3]

Synthesis and Chemical Reactivity

The synthesis of this compound is predicated on the availability of its key precursor, 5-bromopyridine-3-sulfonyl chloride.

Key Precursor: 5-Bromopyridine-3-sulfonyl Chloride

5-Bromopyridine-3-sulfonyl chloride (CAS No. 65001-21-0) is a versatile building block in organic synthesis.[4][5] Its sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[4] The bromine atom at the 5-position provides a site for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[5]

| Property | Value | Source |

| CAS Number | 65001-21-0 | [4] |

| Molecular Formula | C₅H₃BrClNO₂S | [6] |

| Molecular Weight | 256.5 g/mol | [6] |

| Appearance | Off-white powder | [6] |

Proposed Synthetic Pathway

The most direct and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. The proposed synthesis of this compound follows this established protocol.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure and may require optimization for yield and purity.

-

Reaction Setup: To a solution of 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.2 eq).

-

Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isopropylamine (1.1 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Potential Biological and Pharmacological Activities

While no specific biological data for this compound has been published, the known activities of related sulfonamide and pyridine derivatives allow for informed speculation on its potential therapeutic applications.

Antibacterial Activity

The sulfonamide moiety is a classic pharmacophore for antibacterial agents. These compounds act by inhibiting bacterial folic acid synthesis. It is plausible that this compound could exhibit activity against various Gram-positive and Gram-negative bacteria. Further research involving minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays would be necessary to validate this hypothesis.

Anticancer Activity

Numerous sulfonamide-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the inhibition of carbonic anhydrase and tubulin polymerization.[2] The pyridine scaffold is also a common feature in many kinase inhibitors. Therefore, this compound could be a candidate for screening in various cancer cell lines to assess its cytotoxic and antiproliferative effects.

Other Potential Activities

The versatility of the sulfonamide and pyridine cores suggests that this compound could also be explored for other biological activities, such as:

-

Antiviral

-

Antifungal

-

Anti-inflammatory

-

Enzyme inhibition (e.g., protein tyrosine phosphatase-1B inhibitors for diabetes management)[7]

The following diagram illustrates the potential therapeutic areas for this class of compounds.

Caption: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in drug discovery. The straightforward synthetic route and the presence of a versatile chemical scaffold make it an attractive target for further investigation.

Key future research directions should include:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

In-depth Biological Screening: Comprehensive evaluation of its antibacterial, anticancer, and other potential pharmacological activities through a battery of in vitro and in vivo assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the N-alkyl group and by functionalizing the bromine atom to explore the structure-activity relationships.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Customized 5-bromopyridine-3-sulphonyl Chloride Cas No.65001-21-0 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]

- 7. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Pyridine Sulfonamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-Bromo-n-isopropylpyridine-3-sulfonamide

The confluence of a pyridine ring and a sulfonamide functional group creates a privileged scaffold in medicinal chemistry. This structural motif is present in a multitude of clinically approved drugs and is a cornerstone of numerous drug discovery programs.[1][2] The pyridine ring, a bioisostere of benzene, offers advantages in terms of aqueous solubility and the ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. The sulfonamide group is a versatile pharmacophore, known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2]

The "discovery" of a specific molecule like this compound is less a singular event and more a rational step in the systematic exploration of chemical space around this valuable scaffold. The introduction of a bromine atom at the 5-position of the pyridine ring provides a key vector for further chemical modification, for instance, through cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4] The N-isopropyl group modifies the lipophilicity and steric profile of the sulfonamide, influencing its binding affinity and selectivity for its target protein.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing a robust synthetic pathway for this compound, methods for its characterization, and an exploration of its potential biological activities based on the rich pharmacology of related structures.

Physicochemical and Structural Properties

A clear understanding of a compound's physicochemical properties is fundamental to its development. These parameters influence its solubility, permeability, and metabolic stability. The key properties for the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂O₂S | Calculated |

| Molecular Weight | 279.16 g/mol | Calculated |

| IUPAC Name | 5-bromo-N-(propan-2-yl)pyridine-3-sulfonamide | Standard Nomenclature |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |

| Predicted XlogP | ~1.8 - 2.2 |

Note: Predicted values are estimations from computational models and should be confirmed experimentally.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached in a three-step sequence starting from 3-aminopyridine. This pathway involves initial bromination, followed by conversion to the key sulfonamide intermediate, and concluding with N-alkylation.

Overall Synthetic Workflow

The diagram below illustrates the high-level synthetic strategy.

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 5-Bromo-3-aminopyridine

Rationale: The initial step is the regioselective bromination of 3-aminopyridine. The amino group is an activating ortho-, para-director. To achieve bromination at the 5-position (para to the amino group), a standard electrophilic aromatic substitution is employed.

Protocol:

-

To a solution of 3-aminopyridine (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-3-aminopyridine.

Step 2: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

Rationale: This step converts the amino group into a sulfonyl chloride via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite under acidic conditions to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

Protocol:

-

Suspend 5-bromo-3-aminopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the suspension to 0 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).

-

Slowly add the diazonium salt solution to the SO₂/CuCl solution at room temperature. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the mixture for 1-2 hours.

-

Pour the reaction mixture onto crushed ice. The solid sulfonyl chloride will precipitate.

-

Collect the product by filtration, wash with cold water, and dry. This intermediate is often used immediately in the next step due to its sensitivity to moisture.

Step 3: Synthesis of 5-Bromopyridine-3-sulfonamide

Rationale: The reactive sulfonyl chloride is converted to the primary sulfonamide by reaction with ammonia. This is a standard nucleophilic acyl substitution at the sulfur atom.

Protocol:

-

Add the crude 5-bromopyridine-3-sulfonyl chloride (1 equivalent) portion-wise to an ice-cold concentrated solution of ammonium hydroxide.

-

Stir the mixture vigorously for 1 hour at 0-5 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The resulting solid precipitate is the primary sulfonamide.

-

Collect the product by filtration, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum.

Step 4: Synthesis of this compound

Rationale: The final step is the N-alkylation of the primary sulfonamide. While direct alkylation with alkyl halides can be challenging and sometimes requires harsh conditions, a modern and efficient approach is the "borrowing hydrogen" or hydrogen auto-transfer methodology using an alcohol as the alkylating agent. This method is catalyzed by transition metal complexes (e.g., Iridium or Manganese) and is considered a green chemistry approach as the only byproduct is water.[5][6][7]

Protocol (Manganese-Catalyzed N-Alkylation): [7]

-

To an oven-dried Schlenk tube, add 5-bromopyridine-3-sulfonamide (1 equivalent), a manganese(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂PPh₂)]Br) (1-2 mol%), and a base such as potassium tert-butoxide (1.2 equivalents).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

-

Add anhydrous isopropanol (which acts as both the solvent and the alkylating agent) via syringe.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.

Mechanism of "Borrowing Hydrogen" N-Alkylation

This catalytic cycle avoids the use of stoichiometric activating agents or leaving groups on the alkylating partner.

Caption: Conceptual mechanism of Mn-catalyzed N-alkylation via borrowing hydrogen.

Structural Characterization

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and distinct signals for the protons on the pyridine ring. The NH proton of the sulfonamide will appear as a broad singlet.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including those of the pyridine ring, the isopropyl group, and the carbon atom bearing the bromine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will match its elemental formula (C₈H₁₁BrN₂O₂S). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.

-

HPLC (High-Performance Liquid Chromatography): HPLC analysis is used to determine the purity of the final compound, ideally showing a single major peak.

Potential Biological Applications and Therapeutic Targets

The this compound structure is primed for interaction with various biological targets. Based on extensive research into related sulfonamides, several potential applications can be posited.[8]

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making this compound a candidate for inhibiting carbonic anhydrases (CAs).[3][9] CAs are involved in pH regulation and are validated targets for diuretics and anti-glaucoma agents. Certain isoforms, like CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for cancer therapy.[10]

-

Anticancer Activity: Beyond CA inhibition, pyridine sulfonamides have been investigated as inhibitors of other key cancer-related targets, such as protein kinases and tubulin.[1] The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases, while the overall molecular shape could disrupt microtubule dynamics.

-

Antibacterial Agents: Sulfonamides were among the first synthetic antibacterial agents, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11] While resistance is an issue, novel sulfonamide structures are continuously being explored to overcome this.

Conceptual Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified, conceptual pathway where a pyridine sulfonamide derivative could act as a kinase inhibitor, blocking downstream signaling that promotes cell proliferation in cancer.

Sources

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurjchem.com [eurjchem.com]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-broMopyridine-2-sulfonaMide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-n-isopropylpyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 5-Bromo-n-isopropylpyridine-3-sulfonamide. Drawing upon established knowledge of the pharmacologically significant pyridine and sulfonamide scaffolds, this document synthesizes plausible therapeutic applications, hypothesized mechanisms of action, and detailed, field-proven experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new molecular entities. We will delve into the compound's potential as a carbonic anhydrase inhibitor and an antibacterial agent, providing a robust framework for its systematic evaluation.

Introduction: The Chemical and Pharmacological Rationale

This compound is a synthetic heterocyclic compound that strategically combines two privileged pharmacophores: a pyridine ring and a sulfonamide functional group. The pyridine nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2][3] The sulfonamide group is equally renowned, forming the basis of several classes of drugs with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The specific substitution pattern of this compound, featuring a bromine atom and an N-isopropyl group, offers unique steric and electronic properties that may confer selectivity and potency for specific biological targets.

This guide will focus on two primary, evidence-driven hypotheses for the biological activity of this compound:

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it a strong candidate for inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes.[7][8]

-

Antibacterial Activity: The sulfonamide core is a well-established antibacterial pharmacophore that competitively inhibits dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis.[4][9][]

Potential Biological Activity I: Carbonic Anhydrase Inhibition

The carbonic anhydrases are a superfamily of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Their involvement in numerous physiological processes has made them attractive therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer.[8][11] Pyridine-3-sulfonamide derivatives have been extensively investigated as potent CA inhibitors.[8][11]

Hypothesized Mechanism of Action

The inhibitory action of sulfonamides against carbonic anhydrases is well-elucidated. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[8] This interaction disrupts the catalytic cycle, thereby inhibiting the enzyme's activity. The pyridine ring and its substituents can further interact with amino acid residues in the active site, influencing the inhibitor's potency and isoform selectivity.

Caption: Hypothesized binding of this compound to the carbonic anhydrase active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is the gold standard for determining the inhibitory activity of compounds against various CA isoforms.[7][12]

Objective: To determine the inhibitory potency (Kᵢ) of this compound against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Materials:

-

Recombinant human CA isoforms (hCA I, II, IX, XII)

-

This compound

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the test compound and a standard inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor at various concentrations.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.

-

Calculate the initial rates of reaction from the absorbance data.

-

Determine the IC₅₀ values by plotting the percentage of enzyme activity against the inhibitor concentration.

-

Calculate the inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Hypothetical Data Presentation

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| This compound | 185 | 75 | 25 | 38 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Potential Biological Activity II: Antibacterial Action

The sulfonamide class of drugs represents one of the earliest and most significant discoveries in antibacterial chemotherapy.[4] Their mechanism of action is distinct from many other antibiotic classes, making them valuable therapeutic agents.

Hypothesized Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[4][] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and therefore, for DNA replication and cell growth.[13][14] By competitively inhibiting the enzyme dihydropteroate synthetase (DHPS), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[4][]

Caption: Proposed mechanism of antibacterial action via inhibition of the folic acid synthesis pathway.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.

Objective: To determine the in vitro antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Standard antibiotics (e.g., sulfamethoxazole, ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and standard antibiotics.

-

Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hypothetical Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |

| This compound | 16 | 32 | >128 | 64 |

| Sulfamethoxazole (Standard) | 8 | 16 | >128 | 32 |

Further Potential Therapeutic Avenues

While carbonic anhydrase inhibition and antibacterial activity represent the most probable biological functions of this compound, the versatility of the pyridine and sulfonamide scaffolds suggests other potential applications that warrant investigation.

-

Anticancer Activity: Beyond CA IX and XII inhibition, some sulfonamide-containing pyridine derivatives have demonstrated anticancer effects by targeting tubulin polymerization.[5]

-

Anti-inflammatory and Antidiabetic Potential: Sulfonyl-based compounds have been explored for their anti-inflammatory and anti-diabetic properties.[15]

Conclusion

This compound is a promising chemical entity with a strong scientific rationale for possessing significant biological activity. The primary avenues for investigation are its potential as a carbonic anhydrase inhibitor and as an antibacterial agent. The experimental protocols outlined in this guide provide a clear and robust framework for the initial preclinical evaluation of this compound. The unique substitution pattern of this molecule may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for further drug discovery and development efforts.

References

-

Gerogianni, N., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. Available at: [Link]

-

Manivannan, A., & Kumar, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

-

Bruzda, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]

-

Cleveland Clinic. (2022). Sulfonamides. Available at: [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

-

Bruzda, K., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. Available at: [Link]

-

Study.com. (n.d.). Sulfonamides (Sulfa Drugs): Definition, Uses & Side Effects. Available at: [Link]

-

Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors. Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Journal of Medicinal Chemistry. Available at: [Link]

-

Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Abstract Book of International Scientific-Practical Conference. Available at: [Link]

-

Kumar, R., et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

El-Sayed, H. A., et al. (2017). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Russian Journal of General Chemistry. Available at: [Link]

-

Abdullahi, M., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria. Available at: [Link]

-

Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

-

Al-Suhaimi, K. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

-

Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B. Available at: [Link]

-

ResearchGate. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available at: [Link]

-

Ferreira, R. J., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

- Google Patents. (n.d.). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.

-

Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. Available at: [Link]

-

Rajendran, S., et al. (2023). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of sulfonamides. Available at: [Link]

-

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

-

Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]